1-(pyridin-2-yl)-4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine
Beschreibung
1-(Pyridin-2-yl)-4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine is a hybrid heterocyclic compound featuring a piperazine core substituted with a pyridin-2-yl group and a thiophene-2-carbonyl-linked azetidine moiety. The thiophene group introduces sulfur-based electronic effects, which may enhance binding to biological targets through hydrophobic or π-π stacking interactions .
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(14-12-22(13-14)18(24)15-4-3-11-25-15)21-9-7-20(8-10-21)16-5-1-2-6-19-16/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYZVLDIVNLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(Pyridin-2-yl)-4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in neurological and antibacterial pathways.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli . These findings suggest that the compound may possess similar antimicrobial efficacy.
Neuropharmacological Effects
The compound's structure suggests potential activity as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurodegenerative disorders, including Alzheimer's disease. Compounds with similar structures have demonstrated selective inhibition of MAO-B, which is associated with neuroprotective effects .
The mechanisms through which this compound exerts its effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as MAO, leading to increased levels of neurotransmitters like serotonin and dopamine.
- Antibacterial Mechanism : The interaction with bacterial enzymes involved in cell wall synthesis could lead to bacterial cell death.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of ESBL-producing strains | |
| Neuroprotective | MAO-B inhibition | |
| Cytotoxicity | Varies by derivative |
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of piperazine derivatives on neurodegeneration models. The results indicated that certain derivatives exhibited lower cytotoxicity in healthy fibroblast cells while effectively inhibiting MAO-B, suggesting a favorable safety profile for potential therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Acyl Substituents
The compound’s piperazine core is common in medicinal chemistry. Key comparisons include:
Notes:
- Azetidine vs.
- Thiophene vs. Phenyl : Thiophene’s lower electron density and sulfur atom may alter binding kinetics compared to phenyl or pyridyl groups, as seen in .
Pharmacological and Physicochemical Trends
- Dopamine Receptor Affinity: Fluorophenyl- and pyridyl-substituted piperazines (e.g., ) show nanomolar Ki values for D2/D3 receptors, suggesting the target compound’s pyridin-2-yl group may confer similar CNS activity.
- Antimicrobial Activity : Thiophene-containing derivatives (e.g., ) exhibit Gram-positive antibacterial effects, possibly due to membrane disruption.
- Solubility : The azetidine-thiophene group may reduce aqueous solubility compared to polar acyl substituents (e.g., trifluoromethylbenzoyl in ), necessitating formulation optimization.
Key Research Findings and Data Gaps
- Structural Insights : Crystallographic data for analogs (e.g., ) confirm the planar orientation of thiophene rings, which may stabilize target binding.
- Biological Data : While direct activity data for the target compound are lacking, its structural analogs demonstrate CNS receptor modulation () and antibacterial effects ().
- Synthetic Challenges : Azetidine’s ring strain may complicate synthesis, requiring milder conditions than those used for six-membered rings .
Q & A
Q. What are the recommended synthetic routes for 1-(pyridin-2-yl)-4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine-3-carbonyl moiety via cyclization of thiophene-2-carbonyl chloride with azetidine precursors under anhydrous conditions.
- Step 2 : Coupling the azetidine intermediate to the piperazine core using peptide-coupling reagents like HOBt/TBTU or carbodiimides (e.g., DCC) in solvents such as DMF or acetonitrile .
- Step 3 : Introducing the pyridin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if aryl halides are involved . Yield optimization often requires temperature control (e.g., 80°C for coupling) and purification via flash chromatography .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry and substituent integration, particularly for the azetidine and thiophene carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>97% by UV detection) .
- IR Spectroscopy : Identification of carbonyl stretches (1650–1750 cm) from thiophene and azetidine moieties .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : DMF or acetonitrile for coupling reactions due to their polarity and compatibility with amine intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps; Lewis acids (e.g., ZnCl) for cyclization .
- Coupling Agents : TBTU/HOBt or EDCI for amide bond formation between azetidine and piperazine .
Advanced Research Questions
Q. What in vitro biological activities have been observed, and how are they assessed?
- Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). The thiophene carbonyl group enhances lipophilicity, improving cellular uptake .
- Antimicrobial Potential : Tested using broth microdilution (MIC values) against Gram-positive bacteria. The pyridin-2-yl group may disrupt bacterial membrane proteins .
- Receptor Binding : Radioligand assays (e.g., -labeled ligands) quantify affinity for targets like dopamine or opioid receptors .
Q. How does structural modification influence bioactivity?
- Azetidine vs. Piperidine : Azetidine’s smaller ring size increases conformational rigidity, potentially improving target selectivity .
- Thiophene Carbonyl Replacement : Substituting with phenyl groups reduces activity, suggesting the sulfur atom enhances π-π stacking or hydrogen bonding .
- Pyridin-2-yl Position : Moving the pyridine nitrogen alters hydrogen-bonding interactions, as shown in SAR studies of analogous piperazine derivatives .
Q. How can computational models predict its interaction with biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite models binding to receptors (e.g., D dopamine receptor). The azetidine carbonyl forms hydrogen bonds with Asp110 in the receptor’s active site .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
- QSAR : Electron-withdrawing groups (e.g., thiophene carbonyl) correlate with improved IC values in enzyme inhibition assays .
Q. How to address contradictions in synthetic yields or bioactivity data?
- Yield Variability : Optimize reaction stoichiometry (e.g., 1.2 eq. of coupling agent) and use anhydrous conditions to mitigate side reactions. For example, TBTU-mediated couplings yield 53–97.5% depending on precursor purity .
- Bioactivity Discrepancies : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines. Conflicting receptor binding data may arise from assay conditions (e.g., pH or co-solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
